An In-depth Technical Guide to the Chemical Properties of Methyl 3-(bromomethyl)benzoate
An In-depth Technical Guide to the Chemical Properties of Methyl 3-(bromomethyl)benzoate
Methyl 3-(bromomethyl)benzoate is a versatile bifunctional reagent widely utilized in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure incorporates both a reactive benzyl (B1604629) bromide moiety and a methyl ester group, allowing for sequential or orthogonal chemical transformations. This guide provides a comprehensive overview of its chemical and physical properties, reactivity, synthesis, and safety considerations, tailored for researchers, scientists, and drug development professionals.
Physicochemical Properties
Methyl 3-(bromomethyl)benzoate is a white crystalline powder or solid at room temperature.[1][2] It is slightly soluble in water but soluble in organic solvents like methanol.[2][3]
| Property | Value | Source |
| Molecular Formula | C₉H₉BrO₂ | [3][4] |
| Molecular Weight | 229.07 g/mol | [3][4] |
| CAS Number | 1129-28-8 | [3][4] |
| Melting Point | 41-47 °C | [3] |
| Boiling Point | 112-114 °C at 3 mmHg | [3] |
| Density | 1.47 g/cm³ | [2][3] |
| Flash Point | > 110 °C (> 230 °F) - closed cup | [5] |
| Storage Temperature | 2-8°C | [3] |
| Appearance | White crystalline powder or crystals | [1][2] |
| Solubility | Slightly soluble in water; Soluble in methanol | [2][3] |
Reactivity and Chemical Behavior
The primary mode of reactivity for Methyl 3-(bromomethyl)benzoate involves the displacement of the bromide ion via nucleophilic substitution at the benzylic carbon.[6] This enhanced reactivity is due to the stability of the resulting benzylic carbocation intermediate, making it an excellent electrophile for reactions with a wide range of nucleophiles, including amines, thiols, and azides.[6] This reactivity is fundamental to its application in constructing more complex molecular architectures, such as heterocyclic systems.[6]
The methyl ester group provides a second reactive site that can undergo hydrolysis to the corresponding carboxylic acid or be converted to other functional groups.[6] This dual functionality allows for its use as a key intermediate in the synthesis of pharmaceutical scaffolds, particularly for incorporating substituted benzyl motifs found in bioactive molecules like kinase inhibitors and receptor agonists/antagonists.[6]
The following diagram illustrates the general mechanism of a nucleophilic substitution reaction with Methyl 3-(bromomethyl)benzoate.
Caption: General Nucleophilic Substitution Reaction.
Experimental Protocols: Synthesis
The most common method for synthesizing Methyl 3-(bromomethyl)benzoate is through the radical bromination of the methyl group of methyl m-toluate.[6] This is typically achieved using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.[1][3]
This protocol describes a general procedure for the synthesis of Methyl 3-(bromomethyl)benzoate.[2][3]
Materials:
-
Methyl m-toluate
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄)
-
Cyclohexane
-
Ethyl acetate (B1210297)
Procedure:
-
In a dry 100 mL three-necked flask, dissolve 7.9 g of methyl m-toluate in 30 mL of carbon tetrachloride.[2][3]
-
Add 0.23 g of AIBN and 9.36 g of NBS to the solution. The NBS can be added sequentially in three portions at intervals of 2-3 hours.[2][3]
-
Heat the reaction mixture to 70°C. The color of the solution will change from yellow to orange and finally to white.[2][3]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with an eluent of cyclohexane/ethyl acetate (5:1).[2][3]
-
Once the reaction is complete, cool the mixture and filter to remove the succinimide (B58015) byproduct and any unreacted NBS.[2][3]
-
The filtrate is then concentrated under reduced pressure (rotary evaporation) to yield the product. This procedure can yield up to 11.5 g (95%) of a yellow oily product.[2][3]
The following diagram outlines the workflow for the synthesis of Methyl 3-(bromomethyl)benzoate.
Caption: Synthesis Workflow Diagram.
Safety and Handling
Methyl 3-(bromomethyl)benzoate is classified as a hazardous chemical.[5] It is harmful if swallowed, causes severe skin burns and eye damage, and may cause an allergic skin reaction.[5][7] It is also a lachrymator, meaning it can cause tearing.[7]
Hazard Statements:
-
H302: Harmful if swallowed[4]
-
H314: Causes severe skin burns and eye damage[4]
-
H317: May cause an allergic skin reaction[4]
Precautionary Statements:
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray[4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection[4]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell[4]
-
P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower[4]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[4]
Always handle this chemical in a well-ventilated area, preferably under a chemical fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5][7] Store in a dry, cool, and well-ventilated place in a tightly closed container.[7]
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of Methyl 3-(bromomethyl)benzoate. Key identifiers include:
-
SMILES: COC(=O)c1cccc(CBr)c1[4]
-
InChI: 1S/C9H9BrO2/c1-12-9(11)8-4-2-3-7(5-8)6-10/h2-5H,6H2,1H3[4]
-
InChIKey: YUHSMQQNPRLEEJ-UHFFFAOYSA-N[4]
Various spectroscopic data, including 1H NMR, 13C NMR, and IR spectra, are available in chemical databases for reference.[8][9]
References
- 1. echemi.com [echemi.com]
- 2. Methyl 3-(bromomethyl)benzoate CAS#: 1129-28-8 [m.chemicalbook.com]
- 3. Methyl 3-(bromomethyl)benzoate | 1129-28-8 [chemicalbook.com]
- 4. 3-(溴甲基)苯甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. Methyl 3-(bromomethyl)benzoate | High-Purity | RUO [benchchem.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. Methyl 3-(bromomethyl)benzoate(1129-28-8) IR2 spectrum [chemicalbook.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
